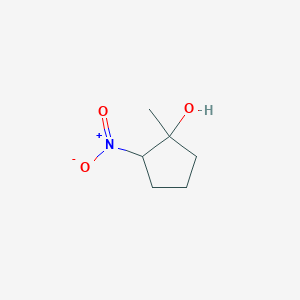

1-Methyl-2-nitrocyclopentanol

Description

Structure

3D Structure

Properties

CAS No. |

342614-87-3 |

|---|---|

Molecular Formula |

C6H11NO3 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

1-methyl-2-nitrocyclopentan-1-ol |

InChI |

InChI=1S/C6H11NO3/c1-6(8)4-2-3-5(6)7(9)10/h5,8H,2-4H2,1H3 |

InChI Key |

WEHDJSKHSQTIGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1[N+](=O)[O-])O |

Origin of Product |

United States |

Physicochemical Properties of 1 Methyl 2 Nitrocyclopentanol

The specific physicochemical properties of 1-Methyl-2-nitrocyclopentanol are not extensively documented in publicly available literature. However, based on the general properties of related compounds like 1-methylcyclopentanol (B105226) and 2-nitrocyclohexanol, we can infer some of its likely characteristics.

| Property | Inferred Value/Characteristic |

| Molecular Formula | C6H11NO3 |

| Molecular Weight | 145.16 g/mol |

| Physical State | Likely a liquid or low-melting solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. |

| Stereoisomerism | The molecule possesses two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers). The relative stereochemistry of the methyl and nitro groups (cis or trans) and the absolute configuration at each stereocenter will define the specific isomer. |

Chemical Reactivity and Transformation Pathways of 1 Methyl 2 Nitrocyclopentanol

Reactions Involving the Nitro Group

The nitro group is a key functional moiety in 1-Methyl-2-nitrocyclopentanol, serving as a precursor for several important chemical transformations. Its electron-withdrawing nature influences the reactivity of the entire molecule.

Reduction of the Nitro Group

The reduction of the nitro group is a synthetically valuable transformation, offering pathways to various nitrogen-containing compounds. wikipedia.org The specific product obtained often depends on the choice of reducing agent and reaction conditions.

The conversion of β-nitro alcohols to β-amino alcohols is a fundamental transformation in organic synthesis. wikipedia.org This reduction can be effectively achieved through methods such as catalytic hydrogenation. For this compound, this reaction yields 2-amino-1-methylcyclopentanol, a vicinal amino alcohol. These 1,2-amino alcohols are significant structural motifs found in numerous natural products and pharmaceutical compounds. nih.govrsc.org The process involves the complete reduction of the nitro group to an amine, while preserving the hydroxyl group.

Table 1: Reduction of this compound to 2-Amino-1-methylcyclopentanol

| Reactant | Product | Reagents & Conditions |

| This compound | 2-Amino-1-methylcyclopentanol | Catalytic Hydrogenation (e.g., H₂, Pd/C), or other reducing agents like LiAlH₄. |

Partial reduction of the nitro group can lead to the formation of the corresponding hydroxylamine (B1172632). This transformation requires milder reducing agents compared to the complete reduction to an amine. The resulting product would be 2-(hydroxyamino)-1-methylcyclopentanol. The preparation of nitroso compounds, which are related to hydroxylamines, can sometimes be achieved through a redox sequence involving the corresponding nitro compound and hydroxylamine intermediate. wikipedia.org

Table 2: Reduction of this compound to 2-(Hydroxyamino)-1-methylcyclopentanol

| Reactant | Product | Reagents & Conditions |

| This compound | 2-(Hydroxyamino)-1-methylcyclopentanol | Controlled reduction (e.g., specific metal catalysts or electrochemical methods). |

The Nef reaction is a process that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone upon treatment with acid after forming the nitronate salt with a base. alfa-chemistry.comwikipedia.orgorganic-chemistry.org However, this reaction is not applicable to tertiary nitro compounds like this compound. alfa-chemistry.com The mechanism requires the deprotonation of the carbon atom alpha to the nitro group to form a nitronate anion. wikipedia.orgorganic-chemistry.org In this compound, the carbon atom bearing the nitro group is tertiary and lacks a proton, thus it cannot form the necessary nitronate intermediate for the Nef reaction to proceed.

Table 3: Applicability of Nef Reaction to this compound

| Reactant | Product | Reagents & Conditions |

| This compound | No Reaction | Typical Nef reaction conditions (1. Base, 2. Acid). |

Reactions at the α-Carbon to the Nitro Group

The carbon atom bearing the nitro group is a key center for reactivity, particularly in reversible bond-forming reactions.

The Henry reaction, or nitroaldol reaction, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, resulting in a β-nitro alcohol. wikipedia.orgorganic-chemistry.org this compound can be considered a product of an intramolecular Henry reaction of a nitro-containing ketone or a related intermolecular reaction. The reverse of this process is known as the Retro-Henry reaction, which involves the carbon-carbon bond cleavage of the β-nitro alcohol back to its constituent carbonyl compound and nitroalkane. psu.edu All steps of the Henry reaction are reversible. wikipedia.org

In the case of this compound, a base-catalyzed retro-Henry reaction would lead to the fragmentation of the molecule into cyclopentanone (B42830) and nitroethane. The equilibrium of this reaction can be influenced by the reaction conditions. The potential for interconversion between stereoisomers can sometimes be rationalized by a retro-Henry reaction pathway, although epimerization via deprotonation at the carbon bearing the nitro group can be a competing process. almacgroup.com

Table 4: Retro-Henry Reaction of this compound

| Reactant | Products | Reagents & Conditions |

| This compound | Cyclopentanone and Nitroethane | Base catalysis (e.g., DBU, alkoxides). |

Elimination Reactions to Form Nitroalkenes

The dehydration of β-nitro alcohols, such as this compound, is a common method for the synthesis of conjugated nitroalkenes. sci-rad.com This elimination reaction involves the removal of the hydroxyl group and a hydrogen atom from the adjacent carbon carrying the nitro group, leading to the formation of a carbon-carbon double bond. The product of this reaction is 1-methyl-2-nitrocyclopentene.

The process is typically facilitated by dehydrating agents or by converting the hydroxyl group into a better leaving group. For instance, treatment with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can promote this transformation. sci-rad.com The reaction proceeds through an E1 or E2 mechanism, where the ease of elimination is influenced by the acidity of the proton at the α-carbon to the nitro group and the stability of the resulting alkene. mgscience.ac.in The electron-withdrawing nature of the nitro group increases the acidity of the adjacent proton, making it susceptible to abstraction by a base.

The general transformation can be represented as: this compound → 1-Methyl-2-nitrocyclopentene + H₂O

Table 1: Illustrative Conditions for Elimination to Nitroalkene

| Reagent | Solvent | Temperature | Product |

| Acetic anhydride (B1165640) | Pyridine (B92270) | Reflux | 1-Methyl-2-nitrocyclopentene |

| Methanesulfonyl chloride | Triethylamine | Dichloromethane | 0 °C to rt |

| Phosphorus pentoxide | - | Heat | 1-Methyl-2-nitrocyclopentene |

Denitration Reactions

Denitration reactions involve the removal of the nitro group from the carbon skeleton. For β-nitro alcohols, this can be achieved under various conditions, often leading to the formation of an alkene. One common method is the Barton-McCombie deoxygenation, which, when adapted for nitro compounds, can result in the elimination of the nitro group.

However, a more direct denitration leading to an alkene from a nitro alcohol often proceeds via a two-step process involving initial elimination to a nitroalkene, followed by reductive denitration. Reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) are effective for the reductive removal of the nitro group from nitroalkenes.

Alternatively, certain radical-based denitration methods can directly convert the nitro alcohol to an alkene, though this is less common. The reaction would yield 1-methylcyclopentene (B36725). libretexts.org

Table 2: Potential Reagents for Denitration Pathways

| Pathway | Reagent System | Intermediate/Product |

| Two-step (Elimination-Reduction) | 1. Ac₂O/Pyridine 2. Bu₃SnH/AIBN | 1-Methyl-2-nitrocyclopentene / 1-Methylcyclopentene |

| Direct Denitration (Radical) | Samarium(II) iodide | 1-Methylcyclopentene |

Reactions Involving the Hydroxyl Group

Oxidation Reactions

The secondary alcohol functionality in this compound can be oxidized to the corresponding ketone, 1-methyl-2-nitrocyclopentanone. This transformation requires an oxidizing agent that is selective for alcohols and does not affect the nitro group. A variety of reagents are available for this purpose.

A classic and effective method involves the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or potassium dichromate in sulfuric acid. nih.gov The Jones oxidation (CrO₃ in aqueous acetone/sulfuric acid) is also a powerful tool for oxidizing secondary alcohols. More modern and milder methods include the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and the Dess-Martin periodinane (DMP) oxidation. These latter methods are often preferred due to their mild conditions and high yields. nih.gov

The general reaction is: this compound → 1-Methyl-2-nitrocyclopentanone

Table 3: Reagents for the Oxidation of this compound to its Ketone

| Oxidizing Agent | Solvent | Typical Conditions |

| Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | Water/Acetone | 0 °C to rt |

| Pyridinium chlorochromate (PCC) | Dichloromethane | Room temperature |

| Dess-Martin Periodinane (DMP) | Dichloromethane | Room temperature |

| Oxalyl chloride, DMSO, Triethylamine (Swern) | Dichloromethane | -60 °C to rt |

Esterification and Etherification

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. libretexts.org This reaction is typically catalyzed by a strong acid, such as sulfuric acid, or a base if an acyl halide is used. For example, reacting this compound with acetic anhydride in the presence of pyridine would yield 1-methyl-2-nitrocyclopentyl acetate.

Etherification, the formation of an ether, can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would produce 1-methoxy-1-methyl-2-nitrocyclopentane.

Table 4: Examples of Esterification and Etherification Reactions

| Reaction Type | Reagent 1 | Reagent 2 | Catalyst/Base | Product Name |

| Esterification | Acetic Anhydride | - | Pyridine | 1-Methyl-2-nitrocyclopentyl acetate |

| Esterification | Benzoyl Chloride | - | Triethylamine | 1-Methyl-2-nitrocyclopentyl benzoate |

| Etherification | Sodium Hydride | Methyl Iodide | - | 1-Methoxy-1-methyl-2-nitrocyclopentane |

| Etherification | Sodium Hydride | Benzyl Bromide | - | 1-(Benzyloxy)-1-methyl-2-nitrocyclopentane |

Elimination Reactions to Form Alkenes

In addition to the elimination that forms a nitroalkene, the hydroxyl group can be eliminated with a hydrogen from the C5 position of the cyclopentane (B165970) ring. This type of dehydration reaction typically occurs under acidic conditions and heat. libretexts.org The hydroxyl group is first protonated by the acid to form a good leaving group (water). Subsequent loss of water generates a tertiary carbocation at C1. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon (C5) to form a double bond.

This reaction would lead to the formation of 1-methylcyclopent-1-ene, the same product as the denitration reaction, but through a different pathway that retains the nitro group initially, which would then likely be lost under the harsh reaction conditions or in a subsequent step. A more controlled dehydration focusing only on the hydroxyl group and a non-nitro-bearing carbon is challenging but theoretically possible, leading to different isomers depending on the reaction control. According to Zaitsev's rule, the more substituted alkene is generally the major product. masterorganicchemistry.comlibretexts.org

Table 5: Conditions for Acid-Catalyzed Dehydration

| Acid Catalyst | Solvent | Temperature | Primary Product |

| Sulfuric Acid (conc.) | - | High | 1-Methylcyclopentene |

| Phosphoric Acid (conc.) | - | High | 1-Methylcyclopentene |

| p-Toluenesulfonic acid | Toluene | Reflux (with Dean-Stark trap) | 1-Methylcyclopentene |

Substitution Reactions

The this compound molecule possesses two primary sites for substitution: the hydroxyl (-OH) group and the nitro (-NO₂) group. The reactivity at each site is distinct and influenced by the neighboring functionalities.

The tertiary hydroxyl group can undergo nucleophilic substitution, typically via an S_N1 mechanism due to the stability of the resulting tertiary carbocation. However, the adjacent electron-withdrawing nitro group would destabilize a carbocation at C-1, potentially hindering or slowing down this pathway compared to a simple tertiary alcohol. Protonation of the alcohol by a strong acid would generate a good leaving group (water), but subsequent rearrangement is more likely than direct substitution (see Section 3.3.).

The primary nitro group is generally a poor leaving group in nucleophilic substitution reactions. However, the carbon atom to which it is attached (C-2) is acidic due to the strong electron-withdrawing nature of the nitro group. Deprotonation with a base generates a nitronate anion, which is a key intermediate. This anion can then participate in various reactions, but direct substitution of the nitro group is uncommon without specific activation.

Interactive Table 1: Predicted Substitution Reactions

| Functional Group | Reagent/Condition | Probable Product(s) | Reaction Type | Notes |

|---|---|---|---|---|

| Hydroxyl (-OH) | HBr | 1-Bromo-1-methyl-2-nitrocyclopentane | S_N1 (potential rearrangement) | Carbocation formation at C-1 is destabilized by the adjacent nitro group. |

| Hydroxyl (-OH) | SOCl₂ / Pyridine | 1-Chloro-1-methyl-2-nitrocyclopentane | S_N2-like | Proceeds with inversion of stereochemistry if applicable, though C-1 is not a stereocenter. |

| Nitro (-NO₂) | Base (e.g., NaH), then electrophile (e.g., CH₃I) | 1-Methyl-2-nitro-2-alkylcyclopentanol | Alkylation of nitronate | The reaction occurs at the carbon alpha to the nitro group. |

Ring Transformations and Rearrangements of the Cyclopentanol (B49286) Skeleton

The strained five-membered ring, combined with the specific arrangement of functional groups, makes this compound a candidate for various skeletal rearrangements, including ring expansion and contraction.

The most probable pathway for expanding the cyclopentane ring to a cyclohexane (B81311) ring is through a Tiffeneau-Demjanov type rearrangement. wikipedia.orgsynarchive.com This reaction requires a 1,2-amino alcohol precursor. Therefore, the nitro group of this compound must first be reduced to a primary amine to yield 1-methyl-2-(aminomethyl)cyclopentanol.

Treatment of this amino alcohol with nitrous acid (generated in situ from NaNO₂ and HCl) leads to the formation of a diazonium salt, which is an excellent leaving group. wikipedia.orgd-nb.info Loss of N₂ gas generates a primary carbocation. This unstable intermediate immediately undergoes a 1,2-alkyl shift, leading to ring expansion. The resulting carbocation is then captured by water to form a ketone after deprotonation. In this specific case, migration of the C1-C5 bond would expand the ring to furnish 2-methylcyclohexanone. libretexts.org The migratory aptitude generally favors the migration of the more substituted carbon, but in cyclic systems, relief of ring strain is a powerful driving force.

Ring contraction of the cyclopentanol skeleton is less straightforward but mechanistically plausible under specific conditions. One potential route involves a semipinacol-type rearrangement. For instance, if the hydroxyl group is converted into a better leaving group (e.g., a tosylate), and a carbocation is generated at C-2 (for instance, via elimination-addition sequences), a 1,2-alkyl shift from the ring could lead to a cyclobutane (B1203170) derivative.

Alternatively, a Favorskii-type rearrangement could be envisioned if the molecule is first oxidized to the corresponding ketone (1-methyl-2-nitrocyclopentyl ketone) and then halogenated at the C-2 position. Treatment with a strong base could then induce a rearrangement, leading to a cyclopropanecarboxylic acid derivative, effectively contracting the ring system. wikipedia.org

The functional groups play a critical role in directing the course of skeletal rearrangements.

Influence of the Nitro/Amino Group: As detailed in the Tiffeneau-Demjanov rearrangement, the transformation of the nitro group into a primary amine is the key step that enables the entire ring expansion sequence. wikipedia.orgd-nb.info The position of the resulting diazonium salt dictates the site of the initial carbocation and the subsequent migration.

Influence of the Hydroxyl Group: The hydroxyl group is essential for initiating pinacol-type rearrangements. Its protonation and departure as water can generate a carbocation that triggers alkyl or hydride shifts. In the context of the Tiffeneau-Demjanov reaction, the hydroxyl group's lone pairs assist in the final deprotonation step to form the stable ketone product. libretexts.org

Influence of the Methyl Group: The methyl group at C-1 influences the regioselectivity of rearrangements. In a potential pinacol (B44631) rearrangement initiated by carbocation formation at C-2, there would be a competition between the migration of the C-1 methyl group and a ring carbon. Generally, the group that can better stabilize the resulting positive charge will migrate preferentially. rsc.org

Mechanistic Investigations of Key Transformations

While no specific mechanistic studies for this compound are available, the mechanisms of the foundational reactions governing its transformations are well-established.

Kinetic data for reactions involving this compound are not present in the literature. However, kinetic studies on simpler nitroalkanes provide a solid basis for understanding the rates of its potential reactions.

Proton Transfer Kinetics: The acidity of the proton at C-2 is a key feature. The rate of deprotonation by a base to form the nitronate anion is the initial step for many reactions, including the Henry reaction and its reverse (retro-Henry). commonorganicchemistry.comwikipedia.org Studies on various nitroalkanes have revealed what is often termed the "nitroalkane anomaly," where the Brønsted coefficient (α), which relates the rate of proton transfer to the pKa, is often greater than 1. utk.eduusu.edu This suggests that the transition state for proton abstraction is more charge-separated than the final nitronate product, a finding that challenges simple one-step models of proton transfer. usu.edu

Interactive Table 2: Comparative Kinetic Data for Related Nitroalkanes in 50% MeOH-H₂O

| Compound | pKa | Lyate Ion Deprotonation Rate Constant (k_H₂O) M⁻¹s⁻¹ |

|---|---|---|

| Nitromethane (B149229) | 11.32 | 37.1 |

| Nitroethane | 9.47 | 1.15 |

| 1-Nitropropane | 9.98 | 0.35 |

Data sourced from kinetic studies on nitroalkane acidity and deprotonation rates. utk.edu This table illustrates the electronic and steric effects on acidity and reaction rates, providing context for the expected behavior of the more complex this compound.

Focused Research on this compound Reveals Data Scarcity

A comprehensive investigation into the chemical reactivity and transformation pathways of this compound has found a significant lack of specific research data pertaining to its transition state analysis and isotopic labeling studies.

Despite a thorough search of available scientific literature, no dedicated studies or detailed findings could be located for the compound "this compound" that would satisfy the outlined requirements for an in-depth article on its chemical behavior. The inquiry sought to elaborate on two key areas of its reactivity:

Isotopic Labeling Studies:This technique uses isotopes to trace the path of atoms throughout a chemical reaction, providing definitive evidence for reaction mechanisms. For this compound, this could involve, for example, the strategic replacement of hydrogen with deuterium (B1214612) or carbon-12 with carbon-13 to elucidate its transformation pathways.

Consequently, the creation of an article with detailed research findings, data tables, and in-depth analysis for the specified sections concerning this compound cannot be fulfilled at this time due to the apparent gap in the current body of scientific research.

Stereochemical Aspects of 1 Methyl 2 Nitrocyclopentanol

Isomeric Forms of 1-Methyl-2-nitrocyclopentanol

The structure of this compound contains two chiral centers, at the C1 and C2 positions of the cyclopentane (B165970) ring. The number of possible stereoisomers for a molecule is determined by the formula 2ⁿ, where 'n' is the number of chiral centers. libretexts.org For this compound, with two chiral centers, a maximum of four stereoisomers can exist. These stereoisomers are grouped into diastereomers and enantiomers.

Due to the cyclic nature of the molecule, the substituents on the cyclopentane ring can be oriented on the same side or on opposite sides relative to the plane of the ring. This gives rise to cis and trans diastereomers. uou.ac.in

cis-1-Methyl-2-nitrocyclopentanol: In this isomer, the methyl (-CH₃) and nitro (-NO₂) groups are on the same side of the cyclopentane ring.

trans-1-Methyl-2-nitrocyclopentanol: In this isomer, the methyl (-CH₃) and nitro (-NO₂) groups are on opposite sides of the cyclopentane ring.

Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. msu.edu

Each of the two diastereomers, cis and trans, is chiral and exists as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other. msu.edu The absolute configuration of each chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. youtube.com

The four stereoisomers of this compound are:

(1R, 2S)-1-Methyl-2-nitrocyclopentanol and (1S, 2R)-1-Methyl-2-nitrocyclopentanol, which form one enantiomeric pair (the cis isomers).

(1R, 2R)-1-Methyl-2-nitrocyclopentanol and (1S, 2S)-1-Methyl-2-nitrocyclopentanol, which form the other enantiomeric pair (the trans isomers).

| Isomeric Relationship | Configuration | Description |

|---|---|---|

| Diastereomers (cis) | (1R, 2S) | Methyl and nitro groups are on the same side of the ring. These two are enantiomers of each other. |

| (1S, 2R) | ||

| Diastereomers (trans) | (1R, 2R) | Methyl and nitro groups are on opposite sides of the ring. These two are enantiomers of each other. |

| (1S, 2S) |

Conformational Analysis of the Substituted Cyclopentane Ring

Unlike the planar representation often used in 2D drawings, the cyclopentane ring is not flat. It adopts puckered conformations to alleviate torsional strain that would be present in a planar structure. libretexts.org The two most common conformations are the "envelope" and the "half-chair". dalalinstitute.comscribd.com

The envelope and half-chair conformations of cyclopentane are of similar energy, and they rapidly interconvert at room temperature. dalalinstitute.com In the envelope conformation, four of the carbon atoms are in a plane, and the fifth is out of the plane, resembling an open envelope. libretexts.org In the half-chair conformation, three carbons are coplanar, with one carbon puckered above the plane and another below it. scribd.com The energy barrier for interconversion between these forms is low.

The presence of methyl, hydroxyl, and nitro groups on the cyclopentane ring of this compound influences the conformational equilibrium. The substituents will preferentially occupy positions that minimize steric interactions.

| Conformation | Description | Influence of Substituents |

|---|---|---|

| Envelope | Four carbon atoms are coplanar, with the fifth puckered out of the plane. libretexts.org | Bulky substituents prefer the "flap" position to minimize steric strain. |

| Half-Chair | Three carbon atoms are coplanar, with the other two puckered on opposite sides of the plane. scribd.com | Substituents prefer pseudo-equatorial positions to reduce steric interactions. |

Resolution and Chiral Separation Techniques

The separation of the enantiomers of this compound, a process known as resolution, is essential for obtaining enantiopure samples. Since enantiomers have identical physical properties in a non-chiral environment, specialized techniques are required for their separation. rsc.org

Common methods for chiral resolution include:

Chiral Chromatography: This is one of the most widely used techniques for enantiomer separation. jiangnan.edu.cn High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method. The enantiomers interact differently with the chiral environment of the CSP, leading to different retention times and thus separation. mdpi.commdpi.com Gas chromatography with a chiral column can also be employed. jiangnan.edu.cn

Diastereomeric Salt Formation: This classical method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a mixture of diastereomeric esters. These diastereomers have different physical properties, such as solubility, and can be separated by conventional techniques like fractional crystallization or chromatography. mdpi.com After separation, the individual diastereomers are hydrolyzed to yield the pure enantiomers of the original alcohol and the chiral auxiliary.

| Technique | Principle | Application |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | Analytical and preparative scale separation of enantiomers. |

| Diastereomeric Salt Formation | Conversion of a racemic mixture into a mixture of diastereomers, which have different physical properties and can be separated. mdpi.com | Classical method for resolving racemic alcohols and amines. |

| Enzymatic Resolution | Use of enzymes that selectively catalyze a reaction with one enantiomer. | Highly selective method for obtaining one or both enantiomers. |

Stereochemical Outcome in Reactions Involving this compound

The stereochemistry of a chiral substrate like this compound can significantly influence the stereochemical outcome of a reaction in which it participates.

Diastereoselective reactions are chemical reactions that preferentially form one diastereomer over others. When a chiral molecule that already contains one or more stereocenters, such as a single stereoisomer of this compound, is used as a substrate, its existing stereochemistry can direct the formation of a new stereocenter, leading to a diastereomeric product mixture in unequal amounts. The degree of this preference is known as diastereoselectivity.

Enantioselective synthesis refers to a chemical reaction that favors the formation of one enantiomer over the other. ulisboa.pt When a racemic or achiral substrate is converted into a chiral product, the use of a chiral catalyst or reagent can lead to an enantiomerically enriched product mixture. ulisboa.pt In the context of using an already chiral substrate like a single enantiomer of this compound, subsequent reactions would be examined for diastereoselectivity, as described in the previous section. A kinetic resolution, where a chiral catalyst or reagent reacts at a different rate with each enantiomer of racemic this compound, would be an example of an enantioselective reaction involving this substrate.

A search of the chemical literature did not provide any examples of enantioselective reactions using this compound as a substrate, including kinetic resolution studies involving chiral catalysts.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 1 Methyl 2 Nitrocyclopentanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D NMR (¹H, ¹³C) for Backbone Elucidation

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the initial steps in structural elucidation, providing a count of chemically distinct protons and carbons and offering insights into their immediate electronic surroundings. libretexts.orglibretexts.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. libretexts.org Each unique carbon atom in 1-Methyl-2-nitrocyclopentanol will produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of the atoms attached to it. For example, the carbon atom bonded to the hydroxyl group and the carbon bearing the nitro group are expected to resonate at lower fields (higher ppm values) compared to the other aliphatic carbons in the ring. libretexts.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon backbone. magritek.comlibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl (CH₃) | ~1.2-1.5 | ~20-30 |

| Ring CH₂ | ~1.5-2.5 | ~25-45 |

| CH-OH | ~3.8-4.5 | ~70-85 |

| CH-NO₂ | ~4.5-5.0 | ~85-95 |

| C-CH₃ | - | ~40-50 |

Note: These are estimated values and can vary based on the solvent and specific stereoisomer.

2D NMR (COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra and determining the three-dimensional structure of molecules like this compound. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. princeton.edu By identifying which protons are coupled, the connectivity of the proton network within the cyclopentane (B165970) ring can be established. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹JCH). youtube.com This allows for the direct assignment of each proton signal to its corresponding carbon signal, confirming the C-H framework of the molecule. rsc.orglibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH). nih.gov This is crucial for identifying connections involving quaternary carbons (like the one bearing the methyl group) and for piecing together the entire molecular skeleton by linking different spin systems. researchgate.netrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. princeton.edu Correlations in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is invaluable for determining the stereochemistry of the molecule, such as the relative orientation of the methyl, hydroxyl, and nitro groups on the cyclopentane ring. rsc.org

Variable Temperature NMR for Conformational Dynamics

The cyclopentane ring is not planar and can adopt various conformations. Variable temperature (VT) NMR experiments can provide insights into the dynamic processes occurring in this compound, such as ring puckering or restricted rotation around certain bonds. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, or the coalescence of signals, which can be analyzed to determine the energetic barriers between different conformers. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. msu.edu It is a cornerstone for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of this compound with high confidence. For a given nominal mass, there can be multiple possible molecular formulas, but only one will match the exact mass determined by HRMS. sapub.org This technique is therefore essential for confirming the molecular formula of the compound.

Table 2: Exact Mass Calculation for this compound (C₆H₁₁NO₃)

| Element | Number of Atoms | Exact Atomic Mass | Total Mass |

| Carbon (C) | 6 | 12.000000 | 72.000000 |

| Hydrogen (H) | 11 | 1.007825 | 11.086075 |

| Nitrogen (N) | 1 | 14.003074 | 14.003074 |

| Oxygen (O) | 3 | 15.994915 | 47.984745 |

| Total Exact Mass | 145.073894 |

Fragmentation Pattern Analysis for Structural Features

In a mass spectrometer, molecules are ionized, and the resulting molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. libretexts.orglibretexts.org

For this compound, characteristic fragmentation pathways would be expected. For instance, the loss of the nitro group (NO₂) or the hydroxyl group (OH) would lead to prominent fragment ions. researchgate.net The cyclopentane ring itself can also fragment in predictable ways, such as through the loss of ethene or other small neutral molecules. docbrown.info By carefully analyzing the m/z values of the fragment ions, it is possible to piece together the structural components of the molecule and confirm the connectivity established by NMR spectroscopy. chemguide.co.uk

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Structures

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting them and analyzing the resulting pieces. nih.govuakron.edu The process involves multiple stages of mass analysis. nih.gov Initially, the intact molecule is ionized to form a molecular ion (also called a precursor or parent ion). This ion is then selected by the first mass analyzer and directed into a collision cell. nih.gov Inside the cell, the precursor ion is fragmented by collision with an inert gas, such as argon or xenon. nih.gov The resulting fragment ions (product ions) are then analyzed by a second mass analyzer, generating a product ion spectrum. uakron.edu This fragmentation pattern provides detailed structural information, acting as a molecular fingerprint. nih.govmsu.edu

For this compound, the fragmentation pattern in MS/MS would be expected to reveal characteristic losses related to its functional groups. The molecular ion's fragmentation is not random; it breaks at the weakest bonds and forms the most stable fragments. libretexts.org General fragmentation patterns for alcohols and nitro compounds can be used to predict the behavior of this compound.

Alpha-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the carbon-carbon bond adjacent to the oxygen atom. libretexts.orgyoutube.com

Dehydration: Alcohols frequently undergo the elimination of a water molecule (H₂O), resulting in a peak at M-18 (where M is the mass of the molecular ion). youtube.com

Loss of the Nitro Group: Aliphatic nitro compounds can lose the nitro group (NO₂) or an NO radical. The loss of the NO radical (30 Da) is a known fragmentation pathway for some nitrosamine (B1359907) compounds under MS/MS conditions. nih.gov

The precise fragmentation pattern would allow for the detailed structural elucidation of the molecule.

Table 1: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety |

| [M+H]⁺ | M - 18 | H₂O | Loss of hydroxyl group |

| [M+H]⁺ | M - 46 | NO₂ | Loss of nitro group |

| [M+H]⁺ | M - 17 | •OH | Loss of hydroxyl radical |

| [M+H]⁺ | M - 30 | •NO | Loss of nitric oxide radical |

This table is based on general fragmentation patterns of alcohols and nitro compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation by the sample material. libretexts.org Different functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint. youtube.com

Characteristic Vibrational Modes of Nitro and Hydroxyl Groups

The IR spectrum of this compound would be dominated by the characteristic absorptions of its hydroxyl (–OH) and nitro (–NO₂) functional groups.

Hydroxyl (–OH) Group: The O-H stretching vibration is highly sensitive to its environment, particularly hydrogen bonding. msu.edu A "free" or non-hydrogen-bonded hydroxyl group typically shows a sharp absorption band in the 3620-3670 cm⁻¹ region. msu.edu When the hydroxyl group participates in hydrogen bonding, this stretching band shifts to a lower frequency (typically 3200–3500 cm⁻¹), becomes much broader, and increases in intensity. msu.edudss.go.th The C-O stretching vibration for a secondary alcohol appears in the region of 1300-1000 cm⁻¹, often around 1100 cm⁻¹. libretexts.orgyoutube.com

Nitro (–NO₂) Group: The nitro group exhibits two distinct and strong stretching vibrations, which are very characteristic. youtube.com

Asymmetric Stretch: A strong absorption band typically appears in the range of 1600–1530 cm⁻¹ for aliphatic nitro compounds. youtube.com

Symmetric Stretch: A second strong band is observed at a lower frequency.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O-H) | Stretching (Hydrogen-bonded) | 3500 - 3200 | Strong, Broad |

| Hydroxyl (O-H) | Stretching (Free) | 3670 - 3620 | Sharp, Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1600 - 1530 | Strong |

| Nitro (NO₂) | Symmetric Stretching | ~1350 | Strong |

| Carbon-Hydrogen (C-H) | Stretching (sp³ C-H) | 3000 - 2850 | Strong |

| Carbon-Oxygen (C-O) | Stretching (Secondary Alcohol) | ~1100 | Medium |

This data is based on established ranges for these functional groups. libretexts.orgyoutube.commsu.edu

Hydrogen Bonding Analysis

IR spectroscopy is a primary tool for analyzing hydrogen bonding. dss.go.th The formation of a hydrogen bond weakens the O-H bond, causing its stretching frequency to decrease (a red shift). mdpi.com The extent of this frequency shift is a measure of the hydrogen bond's strength. dss.go.th

In this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding can occur. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group or the hydroxyl group of another molecule can act as acceptors. By analyzing the shape and position of the O-H stretching band, one can gain insight into the nature and extent of these interactions. rsc.org For instance, a very broad and significantly shifted O-H band would suggest strong, extensive hydrogen bonding within the sample. dss.go.th

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline form. springernature.comwikipedia.org

Solid-State Structure Determination of Crystalline Forms

The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a single crystal. wikipedia.org To perform the analysis, a suitable, high-quality crystal of the compound must first be obtained. wikipedia.org This crystal is then mounted in an instrument called a diffractometer and irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal scatter the X-rays, producing a unique diffraction pattern of spots of varying intensities. wikipedia.org

Absolute Configuration Determination

For chiral molecules like this compound, which exist as enantiomers, X-ray crystallography can be used to determine the absolute configuration of a single enantiomer. springernature.com This is typically achieved through a phenomenon known as anomalous dispersion or resonant scattering. researchgate.net

When the X-ray energy is close to the absorption edge of an atom in the crystal, the scattering intensity is altered in a way that allows differentiation between the diffraction pattern of a crystal and its mirror image. researchgate.netmit.edu This effect, known as the Bijvoet difference, breaks the symmetry that normally exists between certain pairs of reflections (known as Friedel pairs). researchgate.net Analysis of these intensity differences allows for the unambiguous assignment of the absolute stereochemistry (R or S configuration) at each chiral center. nih.gov While this technique was traditionally easier with molecules containing heavier atoms, modern methods and instrumentation have made it possible to confidently determine the absolute configuration of light-atom molecules containing elements no heavier than oxygen, provided high-quality crystals are available. researchgate.netmit.edu

Chiroptical Methods

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are invaluable for the stereochemical characterization of chiral compounds like this compound, providing information on their absolute configuration and enantiomeric purity. The two primary chiroptical techniques are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating chiral molecules. It measures the difference in absorption of left and right circularly polarized light by a chiral sample. libretexts.org This differential absorption is only observed for molecules that are chiral and absorb light in the spectral region being examined. The resulting CD spectrum is a plot of this difference in absorbance (ΔA = A_L - A_R) versus wavelength.

For a chiral molecule like this compound, which possesses two stereocenters, the enantiomers will produce CD spectra that are mirror images of each other. A positive Cotton effect (a characteristic peak or trough in a CD spectrum) for one enantiomer will be a negative Cotton effect of equal magnitude for the other. This property is the foundation for using CD spectroscopy to determine the enantiomeric excess (ee) of a sample. nih.govnifdc.org.cn

Determining Enantiomeric Excess:

The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. units.it By measuring the CD spectrum of a sample of unknown enantiomeric composition and comparing it to the spectrum of a pure enantiomer, the enantiomeric excess can be calculated.

A calibration curve can be constructed by plotting the CD signal intensity at the wavelength of maximum absorption (λ_max) for a series of samples with known enantiomeric excess. The enantiomeric excess of an unknown sample can then be determined from its measured CD signal using this calibration curve. nih.gov

Hypothetical Research Findings for this compound:

Table 1: Hypothetical Circular Dichroism Data for the Enantiomers of this compound

| Enantiomer Configuration | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (1R, 2R) | 285 | +3500 |

| (1S, 2S) | 285 | -3500 |

| (1R, 2S) | 288 | +2800 |

| (1S, 2R) | 288 | -2800 |

Table 2: Illustrative Data for Enantiomeric Excess Determination

| Sample ID | Enantiomeric Excess (%) of (1R, 2R) | Measured Molar Ellipticity [θ] at 285 nm |

| A | 100 | +3500 |

| B | 75 | +2625 |

| C | 50 | +1750 |

| D | 25 | +875 |

| E | 0 (Racemic) | 0 |

| F | Unknown | +2100 |

From the data in Table 2, the enantiomeric excess of the unknown Sample F can be calculated to be 60%. The linear relationship between the CD signal and enantiomeric excess provides a rapid and sensitive method for this determination. units.it

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another chiroptical technique used for the structural analysis of chiral compounds. numberanalytics.com It measures the change in the angle of optical rotation of plane-polarized light as a function of the wavelength of the light. wikipedia.orgslideshare.net An ORD spectrum is a plot of specific rotation [α] against wavelength (λ).

The shape of an ORD curve, particularly in the region of an absorption band, can provide crucial information about the stereochemistry of a molecule. This phenomenon is known as the Cotton effect, which is the combination of anomalous dispersion and circular dichroism in the vicinity of an absorption band.

Plain Curves: For measurements at wavelengths far from an absorption band, a plain ORD curve is observed, where the magnitude of the optical rotation smoothly increases or decreases with decreasing wavelength.

Anomalous Curves (Cotton Effect Curves): When the measurement is made at wavelengths passing through an absorption band, the ORD curve becomes anomalous. A positive Cotton effect is characterized by an initial increase in rotation as the wavelength decreases, reaching a peak, then rapidly decreasing through zero to a trough. A negative Cotton effect shows the opposite behavior.

The sign and magnitude of the Cotton effect are characteristic of the chiral environment of the chromophore and can be used to determine the absolute configuration of a molecule by comparison with known compounds or through the application of empirical rules, such as the Octant Rule for ketones.

Application to this compound:

For this compound, the nitro chromophore would be the primary focus of an ORD study. By analyzing the Cotton effect associated with the electronic transitions of the nitro group, information about the relative stereochemistry of the methyl and nitro groups on the cyclopentane ring can be inferred.

Hypothetical Research Findings for this compound:

Due to the absence of published ORD data for this compound, the following table presents hypothetical data to illustrate the expected results for its diastereomers. The sign of the Cotton effect would be crucial in assigning the absolute configuration.

Table 3: Hypothetical Optical Rotatory Dispersion Data for Diastereomers of this compound

| Diastereomer Configuration | Cotton Effect Sign | Peak Wavelength (nm) | Trough Wavelength (nm) |

| (1R, 2R) | Positive | 295 | 275 |

| (1S, 2S) | Negative | 275 | 295 |

| (1R, 2S) | Positive | 298 | 278 |

| (1S, 2R) | Negative | 278 | 298 |

The relationship between ORD and CD is mathematically defined by the Kronig-Kramers transforms, meaning that the information obtained from both techniques is complementary. wikipedia.org While CD spectroscopy is often preferred for quantitative analysis of enantiomeric excess due to its simpler spectral features, ORD can be a powerful tool for absolute configuration determination and conformational analysis. slideshare.net

Computational and Theoretical Studies on 1 Methyl 2 Nitrocyclopentanol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, offer a detailed description of the electronic structure of a molecule, from which various properties can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it suitable for studying medium-sized organic molecules. arxiv.org It is employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution of electrons within the molecule (electronic structure).

For 1-Methyl-2-nitrocyclopentanol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d), would be performed to fully optimize the geometry of its various stereoisomers. researchgate.net This process involves finding the coordinates of each atom that correspond to a minimum on the potential energy surface. The results of such a hypothetical optimization for a specific isomer, (1R,2S)-1-Methyl-2-nitrocyclopentanol, are presented in the interactive table below. These values are based on typical bond lengths and angles for C-C, C-O, C-N, and N-O bonds in similar chemical environments.

Table 1: Hypothetical Optimized Geometric Parameters for (1R,2S)-1-Methyl-2-nitrocyclopentanol using DFT

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | C1-C2 | 1.54 Å |

| Bond Length | C1-CH3 | 1.53 Å |

| Bond Length | C1-OH | 1.43 Å |

| Bond Length | C2-NO2 | 1.49 Å |

| Bond Angle | C2-C1-CH3 | 112.0° |

| Bond Angle | O-C1-C2 | 109.5° |

Note: The data in this table is illustrative and not from a published study on this compound.

Further analysis of the electronic structure would involve examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals provide insights into the molecule's reactivity. For instance, the LUMO is expected to be localized around the electron-withdrawing nitro group, indicating this region's susceptibility to nucleophilic attack. bohrium.com

Ab initio methods are a class of quantum chemistry methods based on first principles, without the use of empirical parameters. nist.gov Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) offer higher accuracy than DFT for calculating energies and other properties, albeit at a greater computational expense. nist.gov

For this compound, these high-level calculations would be used to refine the energies of different conformers and to calculate accurate reaction barriers for any potential chemical transformations. For example, the relative energies of different stereoisomers could be calculated to a high degree of accuracy to predict their thermodynamic stability.

The cyclopentane (B165970) ring is not planar and exists in various puckered conformations, most commonly the "envelope" and "twist" forms. acs.org The presence of three substituents on the ring of this compound leads to a complex conformational energy landscape with multiple local minima corresponding to different spatial arrangements of the methyl, nitro, and hydroxyl groups (axial vs. equatorial-like positions).

Computational methods can be used to map this landscape by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. libretexts.org This analysis helps to identify the most stable conformers and the energy barriers between them. A hypothetical conformational energy profile for the interconversion of two chair-like conformers of a substituted cyclopentane is shown below.

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Substituent Positions (Me, OH, NO2) | Relative Energy (kcal/mol) |

|---|---|---|

| A | eq, ax, eq | 0.00 (Global Minimum) |

| B | ax, eq, ax | 1.5 |

| C | eq, eq, ax | 2.1 |

Note: 'eq' denotes an equatorial-like position and 'ax' an axial-like position. The data is illustrative.

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods are highly accurate, they are computationally intensive. Molecular mechanics and dynamics simulations offer a more computationally efficient way to study the conformational dynamics and intermolecular interactions of larger systems over longer timescales.

Conformational searching is a computational technique used to find the low-energy conformations of a molecule. youtube.com This is typically done using molecular mechanics force fields (e.g., MMFF or AMBER), which represent the potential energy of a molecule as a function of its bond lengths, bond angles, and dihedral angles. acs.org

For this compound, a systematic or stochastic conformational search would be performed to identify all possible low-energy structures. The resulting conformers would then typically be subjected to higher-level quantum chemical calculations for more accurate energy evaluation.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior and intermolecular interactions. researchgate.netmdpi.com An MD simulation of this compound in a solvent, such as water, would reveal how the molecule interacts with its environment.

The hydroxyl and nitro groups of this compound are capable of forming hydrogen bonds, which would significantly influence its properties. MD simulations can quantify these interactions by analyzing the distances and angles between potential hydrogen bond donors and acceptors over the course of the simulation. For example, the simulation could track the formation of intramolecular hydrogen bonds between the hydroxyl and nitro groups, which would stabilize certain conformations. It would also show the formation of intermolecular hydrogen bonds with solvent molecules.

Table 3: Hypothetical Analysis of Intermolecular Hydrogen Bonds from a Molecular Dynamics Simulation

| Interaction Type | Donor | Acceptor | Average Distance (Å) | Occupancy (%) |

|---|---|---|---|---|

| Intermolecular H-bond | This compound (-OH) | Water (O) | 2.8 | 65 |

Note: This data is a hypothetical representation of what an MD simulation might reveal.

Applications and Role of 1 Methyl 2 Nitrocyclopentanol in Advanced Organic Synthesis

As a Versatile Synthetic Intermediate

The dual functionality of 1-Methyl-2-nitrocyclopentanol provides a rich platform for synthetic transformations. The nitro group can be reduced to an amine, converted into a carbonyl group via the Nef reaction, or participate in further C-C bond formation, while the secondary alcohol can be oxidized, eliminated, or used as a directing group. wikipedia.orgresearchgate.net This versatility allows it to serve as a linchpin in multi-step synthetic sequences.

One of the most significant applications of β-nitro alcohols is their role as precursors to β-amino alcohols. The nitro group in this compound can be readily reduced to a primary amine using various reagents, most commonly through catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) or with reducing agents like samarium diiodide. mdma.chstudfile.net This transformation yields 2-amino-1-methylcyclopentanol, a valuable vicinal amino alcohol.

This resulting amino alcohol is a key building block for a variety of nitrogen-containing heterocycles. Through appropriate synthetic manipulation, it can undergo cyclization reactions to form bicyclic or spirocyclic structures pertinent to medicinal chemistry. For example, intramolecular cyclization strategies can lead to the formation of fused ring systems like pyrrolizidines or indolizidines, or spirocyclic scaffolds, depending on the subsequent reaction partners. The selective cyclization of amino alcohols is a well-established method for producing lactams and cyclic amines. rsc.org

The Henry reaction is a powerful tool for carbon-carbon bond formation and is frequently employed as a key step in the total synthesis of complex natural products. benthamdirect.comresearchgate.neteurekaselect.com The β-nitro alcohol products are synthetically versatile intermediates. wikipedia.orgnih.gov Molecules with a cyclopentane (B165970) core are prevalent in a wide array of natural products. oregonstate.eduresearchgate.net Therefore, a chiral, functionalized building block like this compound can serve as a crucial starting material or intermediate in the synthesis of such targets. Its defined stereochemistry (when synthesized asymmetrically) and orthogonal functional groups allow for the controlled, stepwise construction of more elaborate molecular frameworks.

Chiral β-amino alcohols are foundational structures for many widely used chiral auxiliaries in asymmetric synthesis. researchgate.netwestlake.edu.cn By reducing the nitro group of an enantiomerically pure form of this compound, the corresponding chiral 2-amino-1-methylcyclopentanol is obtained. This amino alcohol can be readily converted into various classes of chiral auxiliaries. For instance, reaction with phosgene (B1210022) or a related carbonyl source can generate a cyclic oxazolidinone, a privileged scaffold in asymmetric aldol (B89426) and alkylation reactions. The rigid cyclopentane backbone can impart a high degree of stereocontrol in reactions directed by the auxiliary.

Contribution to Carbon-Carbon Bond Formation Strategies

The primary contribution of this compound to C-C bond formation lies in its own synthesis via the Henry reaction, which establishes a new carbon-carbon bond between the α-carbon of a nitroalkane and a carbonyl carbon. wikipedia.org Beyond its formation, the compound's structure allows for further C-C bond-forming reactions. While the tertiary nature of the nitro-bearing carbon in this compound prevents it from acting as a nucleophile in subsequent Henry reactions, other transformations can leverage the nitro group's activating effect. For instance, elimination of the alcohol functionality would generate 1-methyl-2-nitrocyclopentene. This nitroalkene is a potent Michael acceptor, readily participating in conjugate addition reactions with a wide range of nucleophiles to form a new carbon-carbon bond. researchgate.net

Use in Chiral Pool Synthesis and Asymmetric Transformations

The concept of chiral pool synthesis involves using readily available, enantiomerically pure natural compounds as starting materials. While this compound itself is not a natural product, it can be synthesized in high enantiomeric purity through the asymmetric Henry reaction. buchler-gmbh.com This reaction can be catalyzed by chiral metal complexes or organocatalysts, which control the facial selectivity of the nucleophilic attack on the carbonyl, thereby establishing two new stereocenters with high fidelity. researchgate.netnih.govniscpr.res.inorganic-chemistry.org

Once obtained in enantiopure form, this compound becomes a valuable building block for the chiral pool. Its defined stereochemistry can be transferred through subsequent reactions to control the stereochemical outcome of the final target molecule, bypassing the need for chiral resolutions or other asymmetric steps later in the synthetic sequence. This makes it a powerful tool for the efficient and stereocontrolled synthesis of complex chiral molecules. buchler-gmbh.com

Derivatization to Access Diverse Chemical Scaffolds

The synthetic utility of this compound is greatly enhanced by the array of distinct chemical transformations that its two functional groups can undergo. This allows for its derivatization into a wide variety of chemical scaffolds. The principal transformations involve the reduction or conversion of the nitro group and the oxidation or elimination of the alcohol group.

| Functional Group | Transformation | Reagents/Conditions | Product Class | Citation(s) |

| Nitro Group | Reduction to Amine | Catalytic Hydrogenation (H₂, Raney Ni or Pd/C), SmI₂, Fe/HCl | β-Amino Alcohol | mdma.chblogspot.com |

| Nitro Group | Nef Reaction | Base, then strong aqueous acid (e.g., H₂SO₄) | β-Keto Alcohol | researchgate.netorganic-chemistry.orgwikipedia.org |

| Alcohol Group | Oxidation | PCC, Swern Oxidation, DMP | α-Nitro Ketone | wikipedia.org |

| Both Groups | Dehydration/Elimination | Acid or base catalysis (e.g., MsCl, Et₃N then heat) | Nitroalkene | wikipedia.org |

| Both Groups | Reductive Cyclization | H₂, Pd/C followed by intramolecular cyclization conditions | Bicyclic Amines/Lactams | studfile.netrsc.org |

Future Research Directions and Unexplored Avenues for 1 Methyl 2 Nitrocyclopentanol

Development of Novel and Sustainable Synthetic Routes

The pursuit of greener and more efficient chemical manufacturing processes is a paramount goal in modern chemistry. For a molecule like 1-methyl-2-nitrocyclopentanol, advancing beyond traditional batch synthesis methods towards more sustainable and scalable approaches is a critical first step.

Continuous flow chemistry offers significant advantages over batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. europa.eu The synthesis of nitro compounds, often involving highly exothermic nitration reactions, is particularly well-suited for flow chemistry. europa.eu Future research could focus on developing a continuous synthesis of this compound. A potential flow setup could involve the nitration of 1-methylcyclopentene (B36725) followed by a hydroxylation step within a multi-stage reactor system.

Hypothetical Flow Chemistry Parameters for Synthesis of this compound:

| Parameter | Value |

|---|---|

| Reactor Type | Packed-Bed Reactor |

| Reagents | 1-Methylcyclopentene, Dinitrogen Tetroxide, Water |

| Temperature | 10-25 °C |

| Residence Time | 5-15 minutes |

| Pressure | 2-5 bar |

This approach would not only improve the safety profile of the synthesis but also allow for precise control over reaction parameters, potentially leading to higher yields and purities.

Photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. This methodology could unlock novel synthetic pathways to this compound and its derivatives. For instance, a visible-light-mediated radical-polar crossover reaction could be envisioned, where a photogenerated radical adds to a cyclopentene (B43876) precursor, followed by trapping with a nitro-containing species. Research in this area would involve screening various photocatalysts, light sources, and reaction conditions to optimize the formation of the desired product.

Electrosynthesis represents a green and reagent-free method for conducting redox reactions. gre.ac.uk The electrochemical reduction of a precursor like 1-methyl-2-nitrocyclopentene could be a viable route to this compound. mdpi.com This approach avoids the use of stoichiometric reducing agents, minimizing waste generation. Future studies would need to investigate electrode materials, supporting electrolytes, and applied potentials to achieve selective reduction of the double bond while preserving the nitro group. gre.ac.uk

Exploration of Unconventional Reactivity Profiles

The juxtaposition of the hydroxyl and nitro groups in this compound suggests a rich and underexplored reactivity profile. The nitro group can act as a versatile functional handle for a variety of transformations, including reduction to an amine, conversion to a carbonyl via the Nef reaction, or participation in cycloaddition reactions. mdpi.com The adjacent hydroxyl group could direct these reactions or participate in intramolecular processes, leading to novel heterocyclic scaffolds. Investigating the reactivity of this compound with a range of electrophiles and nucleophiles could reveal unique reaction pathways not observed in simpler nitroalkanes or alcohols.

Integration into Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. rsc.orgresearchgate.net this compound could serve as a valuable building block in MCRs. For example, the nitro group could be reduced in situ to an amine, which could then participate in a Passerini or Ugi reaction. This would allow for the rapid assembly of complex molecules with a cyclopentanol (B49286) core, potentially leading to libraries of new compounds for biological screening. organic-chemistry.org

Potential Multi-Component Reaction Involving a this compound Derivative:

| MCR Type | Components | Potential Product Class |

|---|---|---|

| Ugi Reaction | In-situ generated amino-cyclopentanol, an aldehyde, a carboxylic acid, an isocyanide | Peptidomimetic scaffolds with a cyclopentanol backbone |

Advanced Applications in Materials Science

The functional groups of this compound make it an intriguing candidate for applications in materials science.

As a monomer , the hydroxyl group could be used for polymerization, potentially leading to polyesters or polyurethanes with pendant nitro groups. These nitro groups could then be further functionalized post-polymerization to tune the material's properties.

As a scaffold for functional materials , the compact and functionalized cyclopentane (B165970) ring could be incorporated into larger structures. For example, it could serve as a core for the synthesis of liquid crystals, where the rigid ring system and polar functional groups could influence the mesophase behavior. It could also be used to create scaffolds for metal-organic frameworks (MOFs), where the nitro and hydroxyl groups could act as coordination sites for metal ions.

Interdisciplinary Research Opportunities Involving this compound Chemistry

The unique structural features of this compound, combining a compact cyclic framework with the versatile nitro and hydroxyl functional groups, position it as a compound of significant interest for a variety of interdisciplinary research applications. While specific studies on this exact molecule are not extensively documented, its chemical nature suggests a broad range of potential applications, drawing parallels from the well-established chemistry of nitroalcohols and cyclic compounds. These opportunities span the fields of medicinal chemistry, materials science, and synthetic organic chemistry, offering fertile ground for future scientific exploration.

Medicinal Chemistry and Drug Discovery:

The field of medicinal chemistry presents a significant avenue for investigating the potential of this compound and its derivatives. Nitro-containing compounds have a long history in pharmaceuticals, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and antiparasitic properties. nih.govresearchgate.netencyclopedia.pub The presence of the nitro group in this compound makes it a candidate for development as a novel therapeutic agent. The biological activity of many nitro compounds is linked to the enzymatic reduction of the nitro group within target organisms, leading to the formation of reactive intermediates that can induce cellular damage. nih.govresearchgate.net

Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Nitro-functionalized heterocycles and other nitroaromatic compounds have been successfully developed as antibacterial and antifungal drugs. nih.govencyclopedia.pub Research into this compound could focus on its efficacy against various bacterial and fungal strains. Its relatively small and lipophilic cyclopentane core may facilitate passage through microbial cell membranes.

Anticancer and Antiparasitic Drug Development: The nitro group is a key pharmacophore in several existing anticancer and antiparasitic drugs. nih.govresearchgate.net Future research could involve screening this compound and its derivatives for cytotoxicity against various cancer cell lines and for activity against parasites such as those responsible for malaria or leishmaniasis. The stereochemistry of the hydroxyl and nitro groups on the cyclopentane ring could be systematically varied to optimize biological activity and selectivity.

Materials Science and Polymer Chemistry:

The functional groups of this compound also suggest its potential utility in the field of materials science. Nitroalcohols have been utilized in the synthesis of polymers and as cross-linking agents. researchgate.netnih.gov

Monomer Synthesis: The hydroxyl group of this compound could be functionalized to create novel monomers for polymerization. For instance, esterification or etherification of the alcohol could introduce polymerizable moieties, leading to the development of new polyesters or polyethers with unique properties conferred by the pendent nitro group.

Energetic Materials and Propellants: Nitro compounds are a cornerstone of energetic materials. nih.govbritannica.com While this compound itself is unlikely to be a primary explosive, it could serve as a plasticizer or a component in propellant formulations. Its cyclic structure and the presence of the nitro group would influence its energetic properties and decomposition characteristics.

Cross-linking Agents: Nitroalcohols can act as formaldehyde (B43269) donors under certain conditions, which is a property utilized in the cross-linking of resins. researchgate.netnih.gov The potential of this compound to act as a cross-linker for polymers like urea-formaldehyde or phenol-formaldehyde resins could be an interesting area of investigation, potentially leading to materials with enhanced thermal and mechanical properties.

Synthetic Chemistry and Methodology Development:

This compound is a valuable synthetic intermediate due to the reactivity of its two functional groups. The Henry reaction, which is the primary method for synthesizing β-nitroalcohols, is a classic carbon-carbon bond-forming reaction. wikipedia.orgorganic-chemistry.org

Precursor to Novel Compounds: The nitro and hydroxyl groups can be independently or concertedly transformed into a wide array of other functionalities. For example, reduction of the nitro group can yield the corresponding amino alcohol, a valuable building block for the synthesis of ligands, catalysts, and pharmaceuticals. researchgate.net Dehydration of the nitroalcohol can lead to the corresponding nitroalkene, a versatile Michael acceptor in organic synthesis.

Stereoselective Synthesis: The synthesis of this compound via the Henry reaction between 2-methylcyclopentanone (B130040) and nitromethane (B149229) presents opportunities for developing new stereoselective catalytic methods. The development of catalysts that can control the diastereoselectivity and enantioselectivity of this reaction would be of significant academic and industrial interest. mdpi.com

The following table summarizes the potential interdisciplinary research areas for this compound:

| Research Area | Potential Applications | Key Functional Groups Involved |

| Medicinal Chemistry | Antimicrobial agents, Anticancer drugs, Antiparasitic compounds | Nitro group, Hydroxyl group |

| Materials Science | Monomers for polymers, Components of energetic materials, Cross-linking agents | Hydroxyl group, Nitro group |

| Synthetic Chemistry | Precursor to amino alcohols and nitroalkenes, Development of stereoselective synthetic methods | Nitro group, Hydroxyl group |

Q & A

Q. How to design kinetic studies for nitro group reactivity in this compound?

- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying pH, temperature, and solvent polarity. Apply Eyring or Arrhenius plots to derive activation parameters. Validate with N isotopic labeling studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.